molecular formula C18H40N4O11+4 B1263128 kanamycin A(4+)

kanamycin A(4+)

Cat. No. B1263128
M. Wt: 488.5 g/mol
InChI Key: SBUJHOSQTJFQJX-NOAMYHISSA-R
Attention: For research use only. Not for human or veterinary use.
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Description

Kanamycin A(4+) is a quadruply-charged organic cation arising from protonation of the four amino groups of kanamycin A;  major species at pH 7.3. It has a role as a bacterial metabolite. It is a conjugate acid of a kanamycin A.

Scientific Research Applications

1. Detection and Analysis

Kanamycin is analyzed using various techniques like High Performance Liquid Chromatography (HPLC), which is an essential method for detecting kanamycin residue in food to ensure public health. Different detectors such as Ultraviolet (UV)/Fluorescence, Evaporative Light Scattering Detector (ELSD)/Pulsed Electrochemical Detection (PED), and Mass Spectrometry are used in HPLC for this purpose (Zhang et al., 2019).

2. Novel Detection Methods

Innovative colorimetric detection methods for kanamycin, using unmodified silver nanoparticles (AgNPs) as a sensing probe, have been developed. This method allows selective quantification of kanamycin over a certain concentration range and demonstrates potential for practical detection in milk samples (Xu et al., 2015).

3. Study of Antibiotic Resistance

Understanding the effect of mutations on the binding of kanamycin to RNA hairpins derived from Mycobacterium tuberculosis is critical for understanding antibiotic resistance mechanisms in tuberculosis. This research provides insights into how these mutations affect the conformation, stability, and binding affinity of kanamycin and other aminoglycosides (Truitt et al., 2015).

4. Biosynthesis Pathways

Discovery of parallel pathways in kanamycin biosynthesis has allowed for the manipulation of this antibiotic. Understanding the biosynthetic pathway is essential for the development of more robust aminoglycosides and the production of clinically useful antibiotics (Park et al., 2011).

5. Genetic Transformation Systems

Kanamycin is used as a selection agent in plant genetic transformation systems. In monocots, it acts as a screening marker rather than a selectable marker, as it tends to bleach the pigments of non-transgenic plants, thereby assisting in identifying transformed plants (Shuja, 2021).

properties

Product Name

kanamycin A(4+)

Molecular Formula

C18H40N4O11+4

Molecular Weight

488.5 g/mol

IUPAC Name

[(1R,2S,3R,4R,5S)-5-azaniumyl-2-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(azaniumylmethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]azanium

InChI

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/p+4/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1

InChI Key

SBUJHOSQTJFQJX-NOAMYHISSA-R

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C[NH3+])O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+]

Canonical SMILES

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)C[NH3+])O)O)O)O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+]

Origin of Product

United States

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